molecular formula C16H22O3 B15290436 Des-(Cyclohexa-2,5-dien-1-one) Boldenone

Des-(Cyclohexa-2,5-dien-1-one) Boldenone

Katalognummer: B15290436
Molekulargewicht: 262.34 g/mol
InChI-Schlüssel: TYBPNVWHPMYBBH-PVIIJVKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Des-(Cyclohexa-2,5-dien-1-one) Boldenone is a synthetic compound with the molecular formula C16H22O3 and a molecular weight of 262.35 g/mol . It is a derivative of Boldenone, an anabolic steroid, and is characterized by the absence of the cyclohexa-2,5-dien-1-one moiety. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of Des-(Cyclohexa-2,5-dien-1-one) Boldenone involves several steps. One common method includes the reaction of Boldenone with specific reagents to remove the cyclohexa-2,5-dien-1-one group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Des-(Cyclohexa-2,5-dien-1-one) Boldenone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Des-(Cyclohexa-2,5-dien-1-one) Boldenone has several scientific research applications:

Wirkmechanismus

The mechanism of action of Des-(Cyclohexa-2,5-dien-1-one) Boldenone involves its interaction with androgen receptors. As an androgen, it binds to these receptors and regulates gene transcription, leading to various physiological effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in muscle growth and development .

Vergleich Mit ähnlichen Verbindungen

Des-(Cyclohexa-2,5-dien-1-one) Boldenone is unique compared to other similar compounds due to its specific structural modifications. Similar compounds include:

This compound’s uniqueness lies in its modified structure, which may result in different biological activities and applications.

Eigenschaften

Molekularformel

C16H22O3

Molekulargewicht

262.34 g/mol

IUPAC-Name

(3aS,5aS,6S,9aS,9bS)-3a,6-dimethyl-3,7-dioxo-2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-6-carbaldehyde

InChI

InChI=1S/C16H22O3/c1-15-8-7-12-10(11(15)4-6-13(15)18)3-5-14(19)16(12,2)9-17/h9-12H,3-8H2,1-2H3/t10-,11-,12-,15-,16+/m0/s1

InChI-Schlüssel

TYBPNVWHPMYBBH-PVIIJVKYSA-N

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC(=O)[C@]3(C)C=O

Kanonische SMILES

CC12CCC3C(C1CCC2=O)CCC(=O)C3(C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.